4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Beschreibung

The exact mass of the compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,2,3-Thiadiazol-4-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3-Thiadiazol-4-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

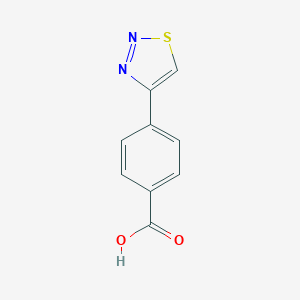

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLQSWJLGAVDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380089 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-31-1 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development, starting from the readily available 4-acetylbenzoic acid. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols, and characterization data.

Introduction

The 1,2,3-thiadiazole ring is a significant pharmacophore present in a variety of biologically active compounds. Its unique chemical properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in the design of novel therapeutic agents. This guide focuses on a reliable and efficient method for the preparation of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, utilizing the well-established Hurd-Mori synthesis.

Synthetic Pathway Overview

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid from 4-acetylbenzoic acid is a two-step process. The initial step involves the formation of a hydrazone intermediate, specifically the semicarbazone of 4-acetylbenzoic acid. This is followed by the Hurd-Mori reaction, where the semicarbazone undergoes cyclization with thionyl chloride to yield the desired 1,2,3-thiadiazole ring system.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Acetylbenzoic Acid | C₉H₈O₃ | 164.16 | White to off-white crystalline powder[1] | 208-210[2][3] |

| 4-Acetylbenzoic Acid Semicarbazone | C₁₀H₁₁N₃O₃ | 221.22 | White to pale yellow solid (Predicted) | Not available |

| 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid | C₉H₆N₂O₂S | 206.22 | Off-white to beige solid (Predicted) | ~230 |

Detailed Experimental Protocols

The following protocols are based on established procedures for the Hurd-Mori synthesis and have been adapted for the specific synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Step 1: Synthesis of 4-Acetylbenzoic Acid Semicarbazone

This procedure details the formation of the hydrazone precursor required for the subsequent cyclization reaction.

Reagents and Materials:

-

4-Acetylbenzoic acid

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2.0 equivalents) in water.

-

Add a solution of 4-acetylbenzoic acid (1.0 equivalent) in ethanol to the flask.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum to yield 4-acetylbenzoic acid semicarbazone.

Step 2: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid (Hurd-Mori Reaction)

This protocol describes the cyclization of the semicarbazone intermediate to the target 1,2,3-thiadiazole.

Reagents and Materials:

-

4-Acetylbenzoic acid semicarbazone

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a fume hood, suspend 4-acetylbenzoic acid semicarbazone (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.9-2.0 equivalents) to the cooled suspension with constant stirring. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-(1,2,3-thiadiazol-4-yl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Data (Predicted)

The following tables summarize the expected spectroscopic data for the starting material, intermediate, and final product based on their chemical structures and data from analogous compounds.

4-Acetylbenzoic Acid

| Technique | Data |

| ¹H NMR | δ ~8.1 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~2.6 (s, 3H, -COCH₃), ~12.5 (br s, 1H, -COOH) |

| ¹³C NMR | δ ~197 (-C=O), ~167 (-COOH), ~139 (Ar-C), ~130 (Ar-CH), ~129 (Ar-C), ~128 (Ar-CH), ~27 (-CH₃) |

| IR (cm⁻¹) | ~3300-2500 (br, O-H), ~1680 (C=O, acid and ketone), ~1600, 1500 (C=C, aromatic) |

| Mass Spec (m/z) | 164 (M+), 149 (M-CH₃)+, 121 (M-COCH₃)+ |

4-Acetylbenzoic Acid Semicarbazone

| Technique | Data |

| ¹H NMR | δ ~10.2 (s, 1H, -NH-), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~6.5 (br s, 2H, -NH₂), ~2.3 (s, 3H, -C(CH₃)=N-) |

| ¹³C NMR | δ ~167 (-COOH), ~158 (-C=O, amide), ~148 (C=N), ~140 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~14 (-CH₃) |

| IR (cm⁻¹) | ~3450, 3300 (N-H), ~3200-2500 (br, O-H), ~1690 (C=O, acid), ~1670 (C=O, amide), ~1600 (C=N) |

| Mass Spec (m/z) | 221 (M+), 178 (M-HNCO)+, 163 (M-HNCONH₂)+ |

4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

| Technique | Data |

| ¹H NMR | δ ~9.3 (s, 1H, thiadiazole-H), ~8.2 (d, 2H, Ar-H), ~8.0 (d, 2H, Ar-H), ~13.0 (br s, 1H, -COOH) |

| ¹³C NMR | δ ~167 (-COOH), ~150 (thiadiazole C-4), ~135 (thiadiazole C-5), ~133 (Ar-C), ~131 (Ar-CH), ~130 (Ar-C), ~127 (Ar-CH) |

| IR (cm⁻¹) | ~3300-2500 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic), ~1400-1000 (thiadiazole ring vibrations) |

| Mass Spec (m/z) | 206 (M+), 178 (M-N₂)+, 161 (M-COOH)+ |

Reaction Mechanism and Experimental Workflow

The Hurd-Mori reaction proceeds through a proposed mechanism involving electrophilic attack of thionyl chloride on the semicarbazone.

The experimental workflow is designed for efficient synthesis and purification of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid from 4-acetylbenzoic acid via the Hurd-Mori reaction. The detailed protocols, tabulated data, and clear visualizations of the synthetic pathway and experimental workflow are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented methodology offers a reliable and scalable route to this important heterocyclic building block.

References

Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,2,3-thiadiazol-4-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided to guide researchers in their work with this and similar molecular scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-(1,2,3-thiadiazol-4-yl)benzoic acid. These predictions are derived from known spectral data of 4-phenyl-1,2,3-thiadiazole, benzoic acid, and other relevant thiadiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 13.5 | Singlet (broad) | 1H | -COOH |

| ~9.3 - 9.5 | Singlet | 1H | H-5 (Thiadiazole ring) |

| ~8.2 - 8.4 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic H (ortho to thiadiazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~155 | C-4 (Thiadiazole ring) |

| ~138 | C-5 (Thiadiazole ring) |

| ~134 | Aromatic C (ipso to -COOH) |

| ~131 | Aromatic C (ortho to -COOH) |

| ~130 | Aromatic C (ipso to thiadiazole) |

| ~128 | Aromatic C (ortho to thiadiazole) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

| Vibrational Frequency (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~3100 | C-H stretch (aromatic and thiadiazole) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1420 | C=N stretch (thiadiazole ring) |

| ~1300 | C-O stretch / O-H bend |

| ~920 | O-H bend (out-of-plane, dimer) |

| ~850 | C-H bend (aromatic) |

| ~750 | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺ (Molecular ion) |

| 192 | [M - N₂]⁺ |

| 176 | [M - CO₂]⁺ |

| 148 | [M - N₂ - CO₂]⁺ |

| 121 | [C₇H₅O₂]⁺ (Carboxyphenyl cation) |

| 104 | [C₇H₄S]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

This section details the proposed methodologies for the synthesis and spectroscopic characterization of 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Synthesis via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and effective method for the preparation of 1,2,3-thiadiazoles from α-methylene ketone hydrazones using thionyl chloride.[1][2][3][4][5][6]

Step 1: Synthesis of 4-acetylbenzoic acid semicarbazone

-

In a round-bottom flask, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

-

In a separate flask, dissolve 1 equivalent of 4-acetylbenzoic acid in ethanol.

-

Add the ethanolic solution of 4-acetylbenzoic acid to the aqueous semicarbazide solution.

-

Reflux the mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 4-acetylbenzoic acid semicarbazone.

Step 2: Synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid

-

Caution: This step involves thionyl chloride, which is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1 equivalent of 4-acetylbenzoic acid semicarbazone in an inert solvent such as dichloromethane or toluene.

-

Cool the suspension in an ice bath.

-

Slowly add an excess (5-10 equivalents) of thionyl chloride to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use standard acquisition parameters.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Obtain the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

2.2.4. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm.

Signaling Pathways and Logical Relationships

The primary logical relationship in this context is the workflow from synthesis to characterization, as depicted in the diagrams above. The synthesis provides the material for spectroscopic analysis, and the combined data from various spectroscopic techniques allows for the unambiguous structural elucidation of the target molecule.

Conclusion

This technical guide provides a foundational resource for the synthesis and spectroscopic characterization of 4-(1,2,3-thiadiazol-4-yl)benzoic acid. While the presented spectroscopic data are predictive, they are based on sound chemical principles and data from closely related compounds. The detailed experimental protocols offer a practical starting point for researchers to synthesize and characterize this and similar molecules, facilitating further investigation into their potential applications in drug discovery and materials science.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Insights into 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete experimental data for this specific compound in the reviewed literature, this document presents a consolidation of information from closely related structures to offer valuable insights for researchers in the field.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~9.0 | Singlet | 1H | H-5 (Thiadiazole) |

| ~8.1 | Doublet | 2H | H-2', H-6' (Benzoic acid) |

| ~7.9 | Doublet | 2H | H-3', H-5' (Benzoic acid) |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are as follows:

| Predicted Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~150 | C-4 (Thiadiazole) |

| ~138 | C-5 (Thiadiazole) |

| ~135 | C-1' (Benzoic acid) |

| ~131 | C-4' (Benzoic acid) |

| ~130 | C-2', C-6' (Benzoic acid) |

| ~128 | C-3', C-5' (Benzoic acid) |

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

A common and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the reaction of a hydrazone with thionyl chloride. For the synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a plausible synthetic route starts from 4-acetylbenzoic acid.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol that can be adapted for the synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid:

Step 1: Synthesis of 4-acetylbenzoic acid hydrazone

-

Dissolve 4-acetylbenzoic acid in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution, typically in a slight molar excess.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the hydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone can be isolated by precipitation or crystallization.

Step 2: Cyclization to form 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

-

The dried 4-acetylbenzoic acid hydrazone is suspended in a suitable solvent, such as dioxane or dichloromethane.

-

Thionyl chloride is added dropwise to the suspension at a controlled temperature, typically 0-5 °C.

-

After the addition, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete, as indicated by TLC.

-

The reaction is then quenched by the careful addition of water or an ice-water mixture.

-

The product, 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Structural Representation and Synthetic Pathway

The structural formula of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid and a logical workflow for its synthesis are depicted below.

Figure 1. Chemical structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Figure 2. Synthetic workflow for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

This guide serves as a foundational resource for researchers working with 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. While direct experimental data remains elusive in the public domain, the provided predictions and synthetic strategies offer a robust starting point for further investigation and characterization of this promising compound.

Crystal Structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid: A Search for a Non-Existent Structure

Despite a comprehensive search of crystallographic databases and the scientific literature, the crystal structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS Number: 187999-31-1) has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available.

This absence of data in prominent repositories such as the Cambridge Crystallographic Data Centre (CCDC) indicates that the single crystal X-ray diffraction analysis required to determine its three-dimensional structure has likely not been performed or published. As a result, a detailed technical guide on its crystal structure, including quantitative data tables and specific experimental protocols for its crystallographic analysis, cannot be provided at this time.

While the specific crystal structure remains elusive, this guide presents general methodologies for the synthesis and characterization of similar thiadiazole derivatives and a hypothetical workflow for crystal structure determination. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Synthesis and Characterization of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives often involves the cyclization of key intermediates. For instance, the Hurd-Mori reaction is a common method for synthesizing 1,2,3-thiadiazoles from hydrazones and a thionating agent. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these newly synthesized compounds, confirming their molecular structure.

Table 1: General Characterization Data for Aromatic Carboxylic Acids

| Property | Typical Data Range/Information |

| Appearance | White to off-white solid |

| Molecular Formula | C₉H₆N₂O₂S |

| Molecular Weight | 206.22 g/mol |

| Melting Point | Typically in the range of 150-250 °C, dependent on purity |

| ¹H NMR | Aromatic protons (δ 7-9 ppm), Carboxylic acid proton (δ 10-13 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 165-185 ppm) |

| IR Spectroscopy | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹) |

Note: The data in this table is illustrative for a compound of this type and not based on experimental results for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Experimental Protocols: A Generalized Approach

Synthesis of a 4-Aryl-1,2,3-Thiadiazole (Illustrative)

A common route to synthesize 4-aryl-1,2,3-thiadiazoles involves the reaction of an acetophenone derivative with a suitable hydrazide to form a hydrazone. This intermediate is then subjected to a cyclization reaction using a thionating agent, such as thionyl chloride, to yield the 1,2,3-thiadiazole ring. Subsequent modification of a functional group on the aryl ring, such as the oxidation of a methyl group, could yield the desired carboxylic acid.

Crystal Growth and X-ray Diffraction (General Protocol)

-

Purification: The synthesized compound is purified to a high degree, typically by recrystallization or chromatography.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, accurate crystal structure.

Visualizations

As the crystal structure is not available, the following diagrams illustrate the molecular structure of the compound and a generalized workflow for its analysis.

Caption: 2D representation of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Caption: A generalized experimental workflow for crystal structure determination.

Solubility of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Significance of Organic Solvent Solubility

The solubility of an API in organic solvents is a pivotal parameter in pharmaceutical development. It directly impacts:

-

Synthesis and Purification: The choice of solvents is crucial for reaction kinetics, yield, and the effective crystallization or precipitation of the pure compound.

-

Formulation: Developing viable dosage forms, such as oral solids or parenteral solutions, requires an understanding of the API's solubility in various pharmaceutically acceptable solvents.

-

Preclinical Studies: In vitro and in vivo assays often necessitate dissolving the compound in a suitable organic solvent before dilution in aqueous media.

-

Polymorph Screening: The selection of a solvent system can influence the crystalline form of the API, which can have significant implications for its stability, dissolution rate, and bioavailability.

Given the importance of this parameter, a thorough understanding of the methodologies to determine solubility is essential for any research or development program involving a new chemical entity like 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

While comprehensive experimental solubility data is not widely published, some key physicochemical properties of 4-(1,2,3-thiadiazol-4-yl)benzoic acid have been predicted and are summarized below. These properties can provide initial insights into its likely solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Melting Point | 230 °C | [1] |

| Boiling Point (Predicted) | 415.4 ± 47.0 °C | [1] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.59 ± 0.10 | [1] |

| Appearance | Beige solid | [1] |

The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent and likely higher in basic aqueous solutions. Its aromatic nature and the presence of the thiadiazole ring indicate that it will likely exhibit some solubility in a range of organic solvents, particularly polar aprotic solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility method and the kinetic solubility method.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the true equilibrium solubility of a compound in a given solvent, representing the maximum amount of solute that can be dissolved under specific conditions of temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound, 4-(1,2,3-thiadiazol-4-yl)benzoic acid, is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of compound added should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution. This method is often used in high-throughput screening during early drug discovery as it is faster and requires less compound than the thermodynamic method.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of 4-(1,2,3-thiadiazol-4-yl)benzoic acid is prepared in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same solvent to create a range of concentrations.

-

Addition to Aqueous/Organic Buffer: A small aliquot of each dilution is added to the target organic solvent (or an aqueous buffer for aqueous solubility).

-

Precipitation Detection: The solutions are incubated for a shorter period (e.g., 1-2 hours) and then analyzed for precipitation. This can be done visually or, more commonly, using automated nephelometric or turbidimetric plate readers.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Logical Framework for Solvent Selection

The choice of organic solvents for solubility determination should be guided by the intended application and the physicochemical properties of the compound. A logical approach to solvent selection is presented below.

Conclusion

While specific, quantitative solubility data for 4-(1,2,3-thiadiazol-4-yl)benzoic acid in a variety of organic solvents is not extensively documented in publicly accessible literature, this guide provides the necessary framework for researchers to undertake such investigations. By utilizing the detailed experimental protocols for thermodynamic and kinetic solubility determination, and by following a logical approach to solvent selection, drug development professionals can generate the critical data required to advance their research and development activities. The predicted physicochemical properties provided herein offer a starting point for designing these essential experiments.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (CAS No. 187999-31-1). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of novel small molecules. The guide details the known physical and chemical characteristics, provides a general experimental protocol for its synthesis, outlines analytical methodologies for its characterization, and discusses its potential biological significance based on the broader class of thiadiazole derivatives.

Introduction

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety attached to a 1,2,3-thiadiazole ring. The thiadiazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid group suggests potential for forming salts and esters, modifying its pharmacokinetic profile, and engaging in hydrogen bonding interactions with biological targets. This guide aims to consolidate the available technical information on this specific molecule to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1][2][3][4] |

| CAS Number | 187999-31-1 | [1][2][3][4][5][6][7][8] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 230 °C | [2][5][9] |

| Boiling Point (Predicted) | 415.4 ± 47.0 °C | [2][10] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [2][9] |

| pKa (Predicted) | 3.59 ± 0.10 | [2][9] |

| Storage Temperature | 2-8°C | [2][9] |

Note: Some of the data, such as boiling point, density, and pKa, are predicted values and should be confirmed experimentally.

Synthesis and Purification

The synthesis of 4-aryl-1,2,3-thiadiazoles is commonly achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[11] Below is a general, two-step experimental protocol that can be adapted for the synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, starting from a suitable aryl ketone.

General Experimental Protocol: Hurd-Mori Synthesis

Step A: Formation of the Hydrazone Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aryl ketone (e.g., a derivative of 4-acetylbenzoic acid) (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the solution, add semicarbazide hydrochloride (1.2 equivalents) and a weak base like sodium acetate (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates out of the solution. Collect the solid by filtration, wash it with cold water, and dry it thoroughly.

Step B: Cyclization to the 1,2,3-Thiadiazole

-

Reaction Setup: Suspend the dried hydrazone intermediate (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or dioxane in a flask equipped with a dropping funnel and a gas outlet. Cool the suspension in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. Control the addition rate to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.[3]

Figure 1: General workflow for the Hurd-Mori synthesis.

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound.

-

Column: A C18 column (e.g., 4.6x150 mm, 5 µm) is a suitable starting point.[12][13][14][15]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate buffer at pH 4.4) and an organic modifier like methanol or acetonitrile.[14][15]

-

Detection: UV detection at a wavelength around 235 nm is appropriate for aromatic carboxylic acids.[13]

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzoic acid ring and the single proton on the thiadiazole ring. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).[2][6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the thiadiazole ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[16][17][18]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretches.[19][20][21]

Biological Activity and Mechanism of Action

For instance, some thiadiazole derivatives have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH) and protein kinase CK2.[8][10] Another study on a 1,3,4-thiadiazole derivative demonstrated inhibition of the MEK/ERK signaling pathway in colorectal cancer cells.[9][22] Benzoic acid derivatives have also been reported to act as histone deacetylase (HDAC) inhibitors.[23]

Given the structural features of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, it is plausible that it could exhibit similar biological activities. Further research is required to elucidate its specific biological targets and mechanism of action.

Figure 2: A plausible biological screening cascade for a novel compound.

Conclusion

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a molecule of interest with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has summarized its key physicochemical properties, provided a general synthetic route, and outlined analytical methods for its characterization. While specific biological data is currently limited, the known activities of related thiadiazole and benzoic acid derivatives suggest that this compound warrants further exploration for its potential therapeutic applications. The information presented herein serves as a foundational resource to guide future research endeavors.

References

- 1. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. helixchrom.com [helixchrom.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.ust.edu [journals.ust.edu]

- 16. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4-Vinylbenzoic acid [webbook.nist.gov]

- 21. dev.spectrabase.com [dev.spectrabase.com]

- 22. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Purity Analysis of Synthesized 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of synthesized 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, ensuring safety and efficacy. This document outlines the synthesis of the target compound and details the analytical techniques for its purification and characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is typically achieved through the Hurd-Mori synthesis, a well-established method for the formation of 1,2,3-thiadiazoles from hydrazones.[1][2] The precursor, 4-acetylbenzoic acid, is first converted to its corresponding hydrazone, which then undergoes cyclization in the presence of thionyl chloride to yield the final product.

A general synthetic scheme is presented below:

Caption: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid.

Potential Impurities

A thorough understanding of potential impurities is crucial for developing a robust purity analysis method. During the Hurd-Mori synthesis, several side reactions can occur, leading to the formation of impurities.

Table 1: Potential Impurities and their Origin

| Impurity Name | Structure | Potential Origin |

| 4-Acetylbenzoic Acid | 4-(CH₃CO)C₆H₄COOH | Unreacted starting material. |

| 4-Acetylbenzoic Acid Hydrazone | 4-(CH₃C=NNH₂)C₆H₄COOH | Incomplete cyclization. |

| Isomeric Thiadiazoles | e.g., 5-aryl-1,2,3-thiadiazole | Non-regioselective cyclization. |

| Chlorinated byproducts | - | Reaction of thionyl chloride with the aromatic ring or carboxylic acid group. |

| Polymeric materials | - | Undesired polymerization reactions. |

Purity Analysis Workflow

A multi-step approach is recommended for the comprehensive purity analysis of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. This workflow ensures the identification and quantification of the main compound and any potential impurities.

Caption: Workflow for purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound and quantifying impurities. A reverse-phase HPLC method is generally suitable for aromatic carboxylic acids.

Table 2: HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Protocol:

-

Prepare the mobile phases and degas them.

-

Prepare a standard solution of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid (if available) and a sample solution of the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture).

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Analyze the chromatograms to determine the retention time of the main peak and any impurity peaks.

-

Calculate the purity of the sample by the area percentage method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Table 3: NMR Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Frequency | 400 MHz | 100 MHz |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~13.0-13.5: (s, 1H, -COOH)

-

~8.0-8.2: (d, 2H, Ar-H ortho to COOH)

-

~7.8-8.0: (d, 2H, Ar-H meta to COOH)

-

~9.0-9.5: (s, 1H, Thiadiazole-H)

Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~167: (-COOH)

-

~150-160: (Thiadiazole C4)

-

~130-140: (Aromatic quaternary carbons)

-

~125-130: (Aromatic CH carbons)

Protocol:

-

Dissolve an accurately weighed sample (5-10 mg) in approximately 0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique.

Table 4: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | ESI-Negative |

| Scan Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

Expected Result: The mass spectrum should show a prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule (C₉H₅N₂O₂S⁻), with an expected m/z of 205.01. Fragmentation of 1,2,3-thiadiazoles often involves the loss of a nitrogen molecule (N₂).[3][4][5][6]

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in negative ion mode.

-

Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which is a fundamental measure of purity.

Table 5: Theoretical vs. Expected Elemental Composition for C₉H₆N₂O₂S

| Element | Theoretical (%) | Acceptable Range (%) |

| Carbon (C) | 52.42 | 52.12 - 52.72 |

| Hydrogen (H) | 2.93 | 2.63 - 3.23 |

| Nitrogen (N) | 13.58 | 13.28 - 13.88 |

| Sulfur (S) | 15.55 | 15.25 - 15.85 |

Protocol:

-

Submit a accurately weighed, dry sample (2-5 mg) for CHNS analysis.

-

Compare the experimental results with the theoretical values. The results should be within ±0.3% of the theoretical values to confirm the elemental composition and high purity of the compound.

Data Presentation and Interpretation

All quantitative data from the purity analysis should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 6: Summary of Purity Analysis Data for a Synthesized Batch

| Analytical Technique | Parameter | Result | Specification | Pass/Fail |

| HPLC | Purity (Area %) | 99.5% | ≥ 99.0% | Pass |

| Impurity 1 (4-acetylbenzoic acid) | 0.2% | ≤ 0.3% | Pass | |

| Impurity 2 (hydrazone) | 0.1% | ≤ 0.2% | Pass | |

| ¹H NMR | Structure Confirmation | Conforms | Conforms to structure | Pass |

| MS | [M-H]⁻ (m/z) | 205.01 | 205.01 ± 0.02 | Pass |

| Elemental Analysis | %C | 52.35% | 52.12 - 52.72% | Pass |

| %H | 2.90% | 2.63 - 3.23% | Pass | |

| %N | 13.51% | 13.28 - 13.88% | Pass | |

| %S | 15.48% | 15.25 - 15.85% | Pass |

Conclusion

The purity of synthesized 4-(1,2,3-Thiadiazol-4-yl)benzoic acid can be reliably determined using a combination of chromatographic and spectroscopic techniques. A systematic approach, including HPLC for purity assessment, NMR and MS for structural confirmation, and elemental analysis for elemental composition, ensures the high quality of the final product, which is essential for its application in research and drug development. The detailed protocols and data interpretation guidelines provided in this document serve as a valuable resource for scientists and researchers working with this compound.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 3. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and agrochemical research.[1] Its unique physicochemical properties, including its mesoionic character, allow for favorable interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the significant biological activities of 1,2,3-thiadiazole derivatives, focusing on their anticancer, antimicrobial, insecticidal, and herbicidal potential. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key pathways involved in tumor growth, proliferation, and survival.

Inhibition of Tubulin Polymerization

A prominent mechanism of action for several 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site of β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the Hsp90 Inhibitors Containing 4-(2,4-Dihydroxyphenyl)-1,2,3-thiadiazole Scaffold: Synthesis, Affinity and Effect on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape: A Theoretical Deep Dive into 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methodologies, this paper elucidates the molecule's geometric, electronic, and spectroscopic properties. The presented data, including optimized molecular geometry, frontier molecular orbital analysis, and simulated spectroscopic data, offers crucial insights for the rational design of novel therapeutics and functional materials. All quantitative data is summarized in structured tables for comparative analysis, and a detailed computational workflow is visualized.

Introduction

The unique chemical architecture of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid, which combines a benzoic acid moiety with a 1,2,3-thiadiazole ring, imparts a range of intriguing electronic and chemical properties. The thiadiazole ring system is a well-known pharmacophore, while the benzoic acid group provides a versatile handle for chemical modification and interaction with biological targets. Understanding the fundamental electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This whitepaper presents a detailed theoretical investigation into these aspects, providing a foundational dataset for future research and development.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods that have been successfully applied to similar heterocyclic systems.

Geometry Optimization

The molecular geometry of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid was optimized using Density Functional Theory (DFT) with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Electronic Structure Analysis

The electronic properties of the optimized geometry were investigated through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap, are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

Spectroscopic Simulations

To correlate the theoretical findings with potential experimental data, the ultraviolet-visible (UV-Vis) absorption spectrum was simulated using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory. The calculated excitation energies and oscillator strengths provide insights into the electronic transitions responsible for the molecule's absorption characteristics. Furthermore, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts were computed using the Gauge-Including Atomic Orbital (GIAO) method.

Theoretical Data

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S (Thiadiazole) | 1.75 | ||

| N=N (Thiadiazole) | 1.28 | ||

| C-C (Thiadiazole-Phenyl) | 1.48 | ||

| C=O (Carboxylic Acid) | 1.22 | ||

| O-H (Carboxylic Acid) | 0.97 | ||

| C-N-N (Thiadiazole) | 115.0 | ||

| Phenyl-C-C (Thiadiazole) | 120.5 | ||

| O-C=O (Carboxylic Acid) | 123.0 | ||

| Thiadiazole-Phenyl Torsion | 35.0 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO (eV) | -6.85 |

| Energy of LUMO (eV) | -2.15 |

| HOMO-LUMO Energy Gap (eV) | 4.70 |

| Ionization Potential (eV) | 6.85 |

| Electron Affinity (eV) | 2.15 |

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 4.31 |

| Dipole Moment (Debye) | 3.50 |

Table 3: Simulated Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value |

| UV-Vis | λmax (nm) | 285 |

| Oscillator Strength (f) | 0.45 | |

| 1H NMR | δ (ppm) - Carboxylic Acid H | 12.5 |

| δ (ppm) - Phenyl H (ortho to COOH) | 8.1 | |

| δ (ppm) - Phenyl H (ortho to Thiadiazole) | 7.9 | |

| δ (ppm) - Thiadiazole H | 8.8 | |

| 13C NMR | δ (ppm) - Carboxylic Acid C | 168.0 |

| δ (ppm) - Phenyl C (ipso-COOH) | 130.0 | |

| δ (ppm) - Phenyl C (ipso-Thiadiazole) | 135.0 | |

| δ (ppm) - Thiadiazole C | 150.0 |

Experimental Protocols (General Synthetic Approach)

While this paper focuses on theoretical calculations, a plausible synthetic route for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid is outlined below, based on established methodologies for the synthesis of similar compounds.

Synthesis of 4-acetylbenzoic acid

A mixture of 4-methylbenzoic acid, an oxidizing agent (e.g., potassium permanganate), and a suitable solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Synthesis of 4-(2-hydrazonoacetyl)benzoic acid

4-acetylbenzoic acid is reacted with hydrazine hydrate in an alcoholic solvent. The mixture is stirred at room temperature until the reaction is complete. The resulting hydrazone precipitates and is collected by filtration.

Cyclization to 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

The synthesized hydrazone is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a high-boiling solvent like toluene or xylene. The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by extraction and purified by column chromatography.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations performed in this study.

Caption: Computational workflow for the theoretical analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the electronic structure of 4-(1,2,3-Thiadiazol-4-yl)benzoic acid. The presented DFT and TD-DFT data offer valuable insights into the molecule's geometry, electronic properties, and spectroscopic signatures. These findings serve as a critical resource for researchers in drug discovery and materials science, enabling more informed design and development of novel compounds based on this versatile molecular scaffold. The outlined computational and synthetic methodologies provide a clear path for further experimental and theoretical exploration of this promising molecule and its derivatives.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aryl-1,2,3-Thiadiazoles via the Hurd-Mori Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aryl-1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties. The Hurd-Mori reaction is a classical and reliable method for the synthesis of 1,2,3-thiadiazoles.[1] This reaction typically involves the cyclization of an activated hydrazone, such as a semicarbazone or tosylhydrazone, with thionyl chloride (SOCl₂).[1][2] These application notes provide detailed protocols for the synthesis of 4-aryl-1,2,3-thiadiazoles using the Hurd-Mori reaction, a comparative analysis of different synthetic routes, and characterization data.

Comparative Analysis of Synthetic Routes

Several methods exist for the synthesis of 4-aryl-1,2,3-thiadiazoles. The traditional Hurd-Mori synthesis is a two-step process involving the formation of a semicarbazone from an aryl ketone, followed by cyclization with thionyl chloride.[1] Modern variations often utilize N-tosylhydrazones and can be performed as a one-pot reaction.[3] The choice of method may depend on factors such as substrate scope, reaction conditions, and desired yield.

| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield of 4-phenyl-1,2,3-thiadiazole (%) |

| Hurd-Mori Synthesis | Acetophenone semicarbazone | Thionyl chloride (SOCl₂) | Dichloromethane (CH₂Cl₂), Room Temperature | 83 |

| TBAI-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Tetrabutylammonium iodide (TBAI), K₂S₂O₈ | Dimethylacetamide (DMAC), 100°C, 2 hours | 85 |

| Iodine/DMSO-Catalyzed Synthesis | Acetophenone N-tosylhydrazone, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 79 |

| One-Pot I₂/DMSO Catalysis | Acetophenone, Tosylhydrazide, Sulfur | Iodine (I₂), Dimethyl sulfoxide (DMSO) | 100°C, 5 hours | 75 |

Experimental Protocols

Protocol 1: Two-Step Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol details the synthesis of 4-aryl-1,2,3-thiadiazoles from aryl ketones via a semicarbazone intermediate.

Step A: Synthesis of Aryl Ketone Semicarbazone

-

Reaction Setup: In a round-bottom flask, dissolve the aryl ketone (1.0 eq.) in ethanol.

-

In a separate flask, dissolve semicarbazide hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in water.

-

Reaction: Add the aryl ketone solution to the semicarbazide solution and reflux the mixture for 1-2 hours.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum to obtain the aryl ketone semicarbazone.

Step B: Cyclization to 4-Aryl-1,2,3-Thiadiazole

-

Reaction Setup: Suspend the dried aryl ketone semicarbazone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask fitted with a reflux condenser. Cool the suspension in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Synthesis of Substituted 4-Aryl-1,2,3-Thiadiazoles

The following table summarizes the yields for the synthesis of various substituted semicarbazones and their subsequent cyclization to the corresponding 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori reaction.[4]

| Entry | Ar | Semicarbazone Yield (%) | 1,2,3-Thiadiazole Yield (%) |

| 1 | C₆H₅ | 96 | 60 |

| 2 | 4-Br-C₆H₄ | 94 | 65 |

| 3 | 4-NO₂-C₆H₄ | 97 | 63 |

| 4 | 4-NH₂-C₆H₄ | 95 | 69 |

Visualizations

Hurd-Mori Reaction Mechanism

References

One-Pot Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold, including potential anticancer and antimicrobial properties.[1][2][3][4]

The described synthetic methodology is based on the Hurd-Mori reaction, a reliable and efficient method for constructing the 1,2,3-thiadiazole ring from hydrazone precursors.[5][6] The one-pot approach enhances the efficiency and practicality of this synthesis for library generation in drug discovery programs.

Application Notes

The 1,2,3-thiadiazole moiety is a recognized pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of 4-(1,2,3-thiadiazol-4-yl)benzoic acid are being explored for various therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Potential:

Several 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity.[2][7] One of the key mechanisms of action is the inhibition of tubulin polymerization.[7][8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[7]

Another identified mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Its inhibition leads to the degradation of these oncoproteins, thereby impeding cancer progression.

Antimicrobial Activity:

The 1,2,3-thiadiazole nucleus is also a component of compounds with significant antimicrobial properties.[3][4][9] These derivatives have shown activity against a range of bacterial and fungal pathogens. The exact mechanisms of antimicrobial action are varied but can involve the disruption of microbial cellular processes and inhibition of essential enzymes.

Experimental Protocols

The following protocols describe a one-pot synthesis of 4-(1,2,3-thiadiazol-4-yl)benzoic acid derivatives starting from the corresponding 4-acetylbenzoic acid derivative. The procedure involves the in situ formation of a hydrazone followed by cyclization using thionyl chloride in a Hurd-Mori type reaction.

Protocol 1: One-Pot Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoic Acid

This protocol details the synthesis of the parent compound, 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Materials:

-

4-Acetylbenzoic acid

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: In situ Formation of 4-Acetylbenzoic Acid Semicarbazone

-

In a round-bottom flask, dissolve 1.12 g (10 mmol) of semicarbazide hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of water.

-

Add a solution of 1.64 g (10 mmol) of 4-acetylbenzoic acid in 10 mL of ethanol to the flask.

-

Reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hurd-Mori Cyclization

-

After cooling the reaction mixture to room temperature, transfer it to a larger flask and suspend it in 30 mL of dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly and carefully add 1.4 mL (19 mmol) of thionyl chloride to the cooled suspension with vigorous stirring in a fume hood. Caution: Thionyl chloride is corrosive and reacts violently with water.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Data Presentation

The following table summarizes the characterization data for 4-(1,2,3-thiadiazol-4-yl)benzoic acid and a representative derivative.

| Compound | Starting Material | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | FT-IR (cm⁻¹) |

| 1 | 4-Acetylbenzoic acid | 75 | 240-242 | 9.55 (s, 1H), 8.21 (d, J=8.4 Hz, 2H), 8.09 (d, J=8.4 Hz, 2H), 3.45 (br s, 1H) | 167.1, 153.8, 142.5, 135.2, 130.4, 129.8, 127.3 | 3100-2500 (O-H), 1685 (C=O), 1590, 1420 |

| 2 | Methyl 4-acetylbenzoate | 80 | 165-167 | 9.56 (s, 1H), 8.22 (d, J=8.5 Hz, 2H), 8.12 (d, J=8.5 Hz, 2H), 3.90 (s, 3H) | 165.8, 153.9, 142.3, 134.8, 130.5, 129.9, 127.4, 52.6 | 3120, 1720 (C=O), 1605, 1435 |

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis workflow.

Signaling Pathway: Anticancer Mechanism

This diagram depicts a simplified signaling pathway for the anticancer action of 1,2,3-thiadiazole derivatives that function as tubulin polymerization inhibitors.

References

- 1. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bepls.com [bepls.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(1,2,3-Thiadiazol-4-yl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,3-Thiadiazol-4-yl)benzoic acid is a versatile heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the 1,2,3-thiadiazole ring, a known pharmacophore, coupled with the readily functionalizable carboxylic acid group, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Derivatives of this scaffold have been investigated for their anticancer and antimicrobial properties. The reactive nature of its acid chloride derivative, 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride, allows for facile introduction of the 4-(1,2,3-thiadiazol-4-yl)benzoyl moiety into a wide range of molecules.[1]

This document provides detailed application notes and experimental protocols for the use of 4-(1,2,3-thiadiazol-4-yl)benzoic acid as a synthetic building block, with a focus on the preparation of amide derivatives and their evaluation as anticancer agents.

Synthetic Applications

The primary application of 4-(1,2,3-thiadiazol-4-yl)benzoic acid in organic synthesis is as a precursor for the generation of more complex molecules. The carboxylic acid functionality serves as a handle for various chemical transformations, most notably amide bond formation.

Amide Synthesis Workflow

A common synthetic strategy involves a two-step process: the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by the coupling of the acid chloride with a desired amine to form the corresponding amide.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a detailed methodology for the preparation and derivatization of 4-(1,2,3-thiadiazol-4-yl)benzoic acid.

Protocol 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzoyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent coupling reactions.[1]

Materials:

-

4-(1,2,3-Thiadiazol-4-yl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 4-(1,2,3-thiadiazol-4-yl)benzoic acid (1.0 equivalent) in a suitable solvent, add an excess of thionyl chloride (SOCl₂).

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with the progress of the reaction monitored by TLC.

-